![molecular formula C15H10F3NO4 B14500790 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid CAS No. 64181-78-8](/img/structure/B14500790.png)
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an anilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid typically involves the reaction of 3-(trifluoromethyl)aniline with benzene-1,3-dicarboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the trifluoromethyl and anilino groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzene-1,3-dicarboxylic acid moiety.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the anilino and carboxylic acid groups.
Uniqueness
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the trifluoromethyl and anilino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64181-78-8 |
|---|---|
Formule moléculaire |
C15H10F3NO4 |
Poids moléculaire |
325.24 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-3-1-4-9(7-8)19-12-10(13(20)21)5-2-6-11(12)14(22)23/h1-7,19H,(H,20,21)(H,22,23) |
Clé InChI |
HDDNQXGMHVUENJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=CC=C2C(=O)O)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




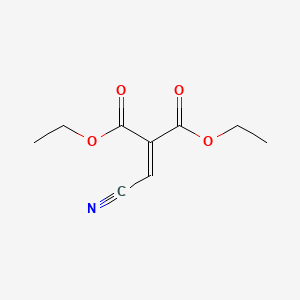
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

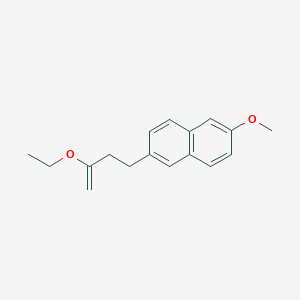
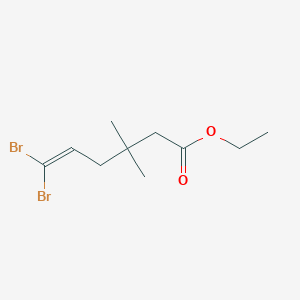
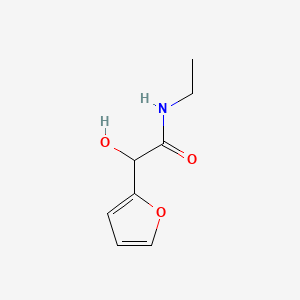
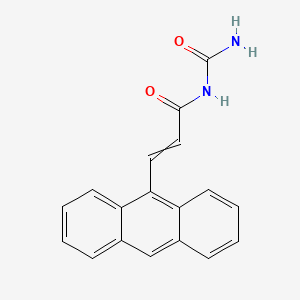
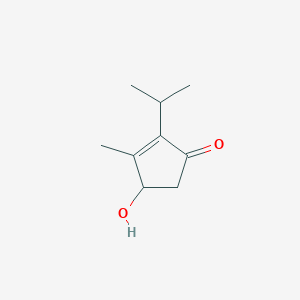

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)


